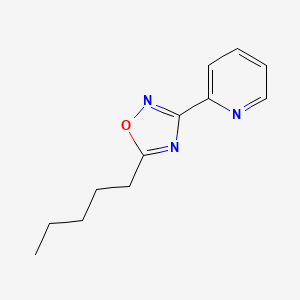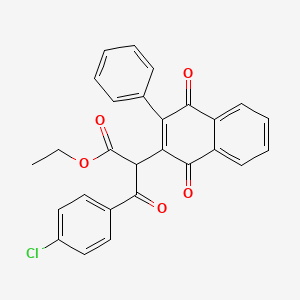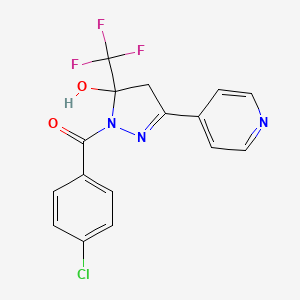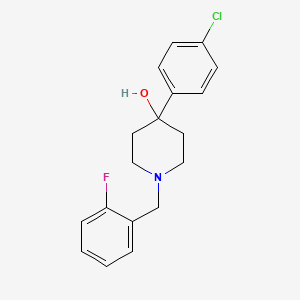![molecular formula C15H23BrN2OS B5163345 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5163345.png)
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medical research. This compound is also known as BRD-73954 and is a small molecule inhibitor of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
作用機序
The mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide involves the inhibition of BRD4, a member of the BET family of proteins. BRD4 plays a crucial role in gene transcription by binding to acetylated lysine residues on histones. The inhibition of BRD4 by this compound results in the suppression of gene transcription, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its specificity for BRD4 and its potential application in various diseases. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
将来の方向性
There are several future directions for research on 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide. These include:
1. Further preclinical studies to investigate the efficacy of the compound in various diseases, including cancer, inflammation, and cardiovascular disease.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the potential toxicity of the compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Development of more potent and selective inhibitors of BRD4 for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound inhibits BRD4, a member of the BET family of proteins, leading to the suppression of gene transcription, inhibition of cell growth and proliferation, and reduction of inflammation. However, further research is needed to investigate the potential toxicity of the compound and its efficacy in humans.
合成法
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a multi-step process that involves the reaction of several reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
科学的研究の応用
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential application in medical research. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disease.
特性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-3-18(4-2)15(19)12-6-5-9-17(10-12)11-13-7-8-14(16)20-13/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSPDZUHQCLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)
![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)

![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)
![3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5163325.png)


![ethyl [2,2,2-trifluoro-1-[(3-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5163339.png)

![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
